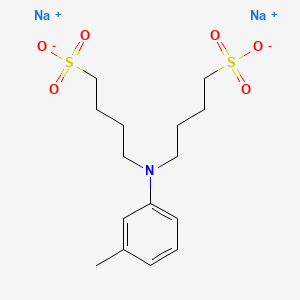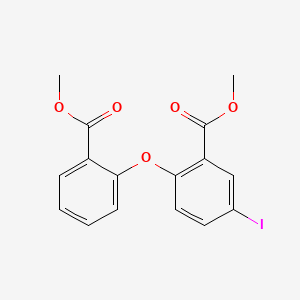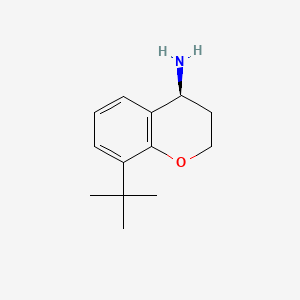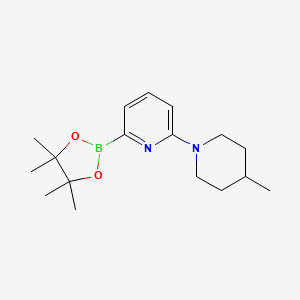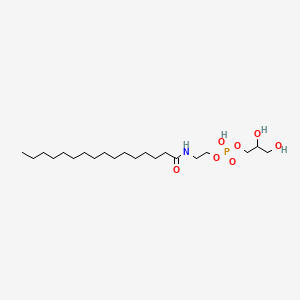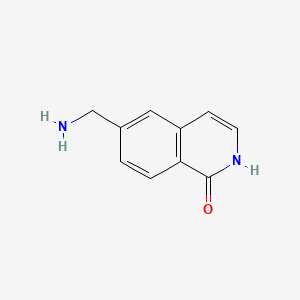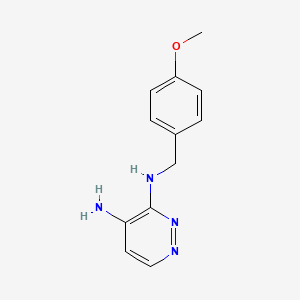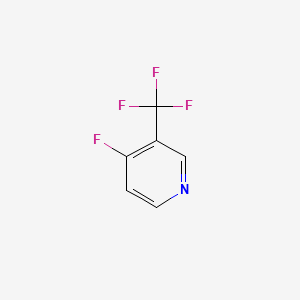
4-Fluoro-3-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to the pyridine ring. This compound is of significant interest due to its unique chemical properties and its applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of 4-iodobenzene . Another approach involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . These reactions often require specific catalysts and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of 4-Fluoro-3-(trifluoromethyl)pyridine may involve large-scale fluorination processes, utilizing advanced fluorinating agents and optimized reaction conditions to ensure efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its chemical properties.
Coupling Reactions: Such as the Suzuki–Miyaura coupling, which forms carbon-carbon bonds between the pyridine ring and other organic groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Often uses reagents like sodium methoxide or potassium tert-butoxide under basic conditions.
Oxidation: May involve oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Typically require palladium catalysts and boron reagents.
Major Products: The reactions of this compound can yield a variety of products, depending on the specific reagents and conditions used. These products often retain the fluorinated pyridine core, making them valuable intermediates in further chemical synthesis .
Applications De Recherche Scientifique
4-Fluoro-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Incorporated into pharmaceutical compounds to enhance their metabolic stability and bioavailability.
Industry: Utilized in the development of agrochemicals and materials with unique physicochemical properties.
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atoms and the trifluoromethyl group can influence the compound’s electronic properties, enhancing its binding affinity to target proteins or enzymes . This can result in the modulation of biological pathways, leading to the desired therapeutic or pesticidal effects .
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the additional fluorine atom.
2-Fluoro-4-(trifluoromethyl)pyridine: Similar structure but with the fluorine atom in a different position.
Flonicamid: Contains the 4-trifluoromethyl-pyridine structure and is used as an insecticide.
Uniqueness: 4-Fluoro-3-(trifluoromethyl)pyridine is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the pyridine ring. This configuration can result in distinct chemical reactivity and biological activity compared to other fluorinated pyridines .
Propriétés
IUPAC Name |
4-fluoro-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c7-5-1-2-11-3-4(5)6(8,9)10/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNXRFMPTVLEJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289466 |
Source


|
| Record name | 4-Fluoro-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207670-92-5 |
Source


|
| Record name | 4-Fluoro-3-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207670-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
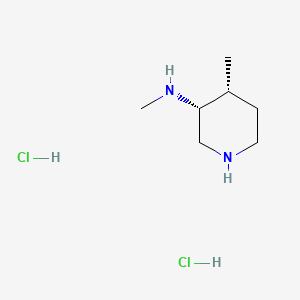
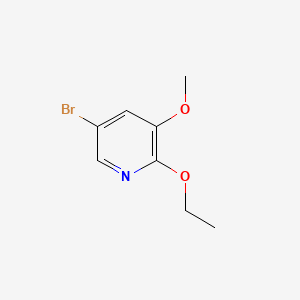
![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)-](/img/structure/B597465.png)
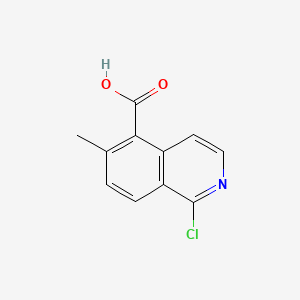
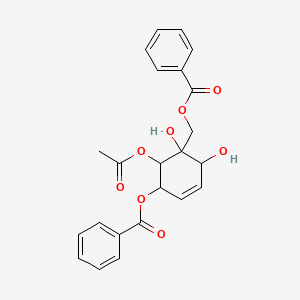
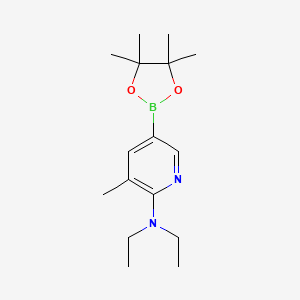
![ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B597470.png)
